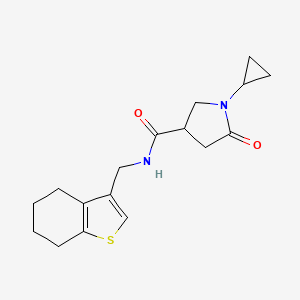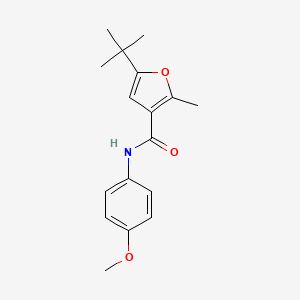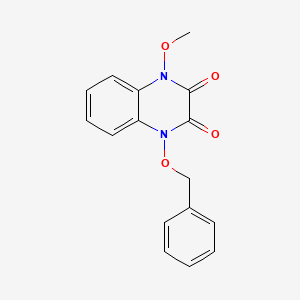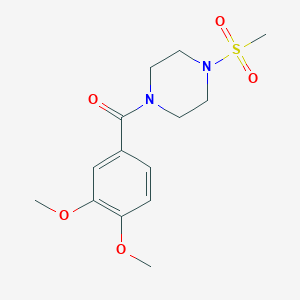![molecular formula C14H20N2O4 B5556082 3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)
3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as CHIR99021 and is a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a key enzyme that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of this enzyme by CHIR99021 has been shown to have numerous therapeutic applications.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Oxazolidinones, including the compound , have been identified as significant antibacterial agents due to their unique mechanism of inhibiting bacterial protein synthesis. This class of compounds has shown high activity against Gram-positive pathogens with a reduced potential for causing myelosuppression and monoamine oxidase inhibition, making them safer alternatives to existing treatments. Studies highlight the synthesis and in vitro activities of novel oxazolidinone analogs, demonstrating their effectiveness against a variety of clinically important human pathogens without rapid resistance development (Gordeev & Yuan, 2014), (Zurenko et al., 1996).
Anticancer Activity
A novel synthesis method for creating compounds with a similar core structure has been developed, demonstrating significant cytostatic activity against various leukemia cell lines. These findings suggest potential applications in cancer treatment, highlighting the importance of further research into their therapeutic properties and mechanisms of action (Janecki et al., 2006).
Anti-inflammatory and Analgesic Effects
The compound and its derivatives have shown promising anti-inflammatory and analgesic activities in preclinical studies. This indicates a potential for the development of new treatments for conditions characterized by inflammation and pain, urging further investigation into their efficacy and safety profiles (Abbady & Youssef, 2014).
Cyclooxygenase Inhibition
Research on isoxazole derivatives related to the compound has identified them as selective inhibitors of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory process. This selectivity could lead to the development of new anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective COX inhibitors (Vitale et al., 2013).
Synthesis and Methodology Advances
The compound's chemical structure has facilitated advances in synthetic methodologies, including the efficient preparation of related oxazolidin-2-one derivatives. These advances not only contribute to the drug discovery process but also enable the exploration of novel therapeutic agents with potential applications across a range of diseases (Greco et al., 2014).
Propiedades
IUPAC Name |
3-[(3-cyclohexyl-1,2-oxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c17-8-11-9-19-14(18)16(11)7-12-6-13(15-20-12)10-4-2-1-3-5-10/h6,10-11,17H,1-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDSGWROBSEAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=C2)CN3C(COC3=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)



![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5556051.png)
![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)


![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)